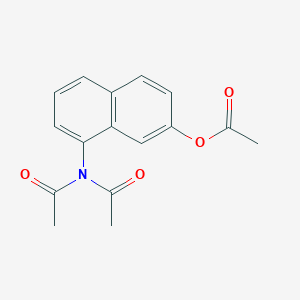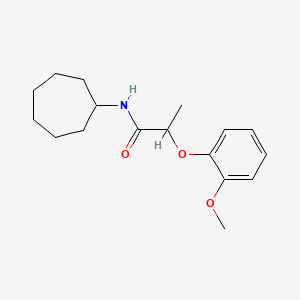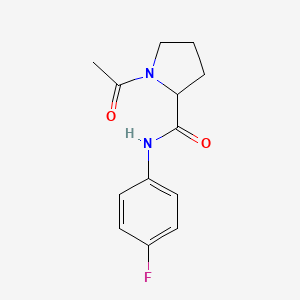![molecular formula C19H19N3O4 B4425364 2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425364.png)
2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Descripción general
Descripción
2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has attracted attention in scientific research due to its potential biological activity. This compound is also known as DMXB-A, and it belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
DMXB-A exerts its biological activity by binding to the α7nAChR and activating the receptor-mediated signaling pathway. This leads to the influx of calcium ions into the cells, which triggers various downstream signaling events, such as the activation of protein kinases and transcription factors. The activation of α7nAChR has been shown to modulate the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in animal models. In addition to its cognitive-enhancing effects, DMXB-A has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of antioxidant enzymes, such as SOD and catalase. DMXB-A has also been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for lab experiments. It is a highly selective agonist for α7nAChR, which allows for precise modulation of the receptor activity. It has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, DMXB-A also has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and reproducibility. It may also have off-target effects or toxicity at high doses, which need to be carefully monitored.
Direcciones Futuras
DMXB-A has potential applications in various scientific research fields, and there are several future directions that can be pursued. Some of the possible directions include:
1. Further characterization of the molecular mechanism of action of DMXB-A on α7nAChR and its downstream signaling pathways.
2. Investigation of the therapeutic potential of DMXB-A for neurological disorders, such as Alzheimer's disease, schizophrenia, and depression, in animal models and clinical trials.
3. Development of novel derivatives of DMXB-A with improved pharmacokinetic and pharmacodynamic properties, such as increased selectivity, potency, and bioavailability.
4. Exploration of the immunomodulatory effects of DMXB-A and its potential applications in autoimmune diseases and cancer.
5. Investigation of the potential applications of DMXB-A in other scientific research fields, such as cardiovascular disease, diabetes, and aging.
In conclusion, DMXB-A is a synthetic compound that has attracted attention in scientific research due to its potential biological activity. It has been shown to act as a selective agonist for α7nAChR and to have various biochemical and physiological effects in animal models. DMXB-A has potential therapeutic applications for neurological disorders and other diseases, and there are several future directions that can be pursued to further explore its potential.
Aplicaciones Científicas De Investigación
DMXB-A has been studied for its potential biological activity in various scientific research fields, such as neuroscience, pharmacology, and immunology. This compound has been found to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. DMXB-A has been shown to enhance cognitive function, memory, and attention in animal models, and it has potential therapeutic applications for neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-4-7-13(10-12)18-21-16(26-22-18)11-20-19(23)14-8-5-9-15(24-2)17(14)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCIBHXQTFFMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425291.png)
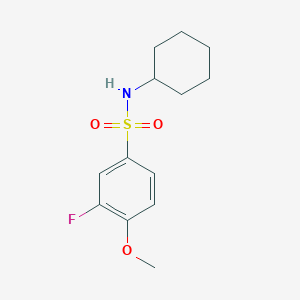
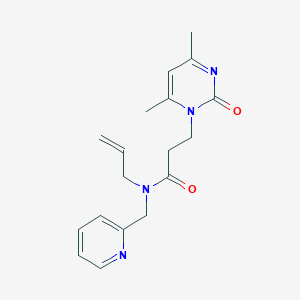
![N-(2-methoxy-1-methylethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4425309.png)
![2-methoxy-4-(methylthio)-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B4425313.png)
![2-(4-phenyl-1-piperazinyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4425324.png)
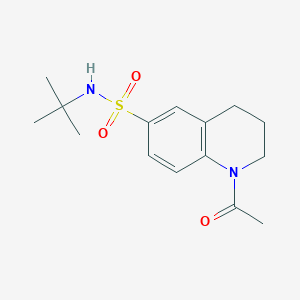
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
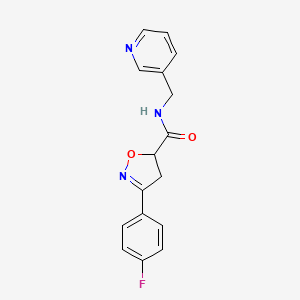
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B4425370.png)
